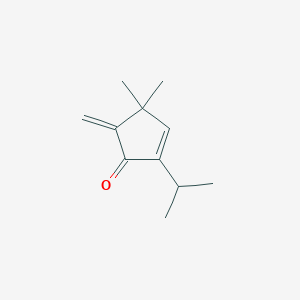
4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one is a chemical compound with a unique structure characterized by a cyclopentene ring substituted with dimethyl, methylidene, and isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Introduction of Substituents: The dimethyl, methylidene, and isopropyl groups can be introduced through various alkylation reactions. For example, the use of Grignard reagents or organolithium compounds can facilitate the addition of these groups to the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, forming saturated compounds.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the double bonds and the substituents on the cyclopentene ring. These structural features enable the compound to participate in various chemical reactions, leading to the formation of different products.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Similar in having a methylidene group but differs in the aromatic ring structure.
4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl: Similar in having dimethyl groups but differs in the presence of an oxazole ring.
Uniqueness
4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one is unique due to its specific combination of substituents on the cyclopentene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
58851-32-4 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
4,4-dimethyl-5-methylidene-2-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-7(2)9-6-11(4,5)8(3)10(9)12/h6-7H,3H2,1-2,4-5H3 |
Clave InChI |
NGNLMDBNYMYQOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(C(=C)C1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















